molecular formula C26H18ClFN6O2S2 B14116365 1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B14116365
M. Wt: 565.0 g/mol
InChI Key: FBAUQPLOXQNMBE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrazolo[3,4-d]pyrimidinone core through cyclization reactions.
  • Introduction of the chlorophenyl and fluorophenyl groups via substitution reactions.
  • Attachment of the thiophene ring through coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar in structure but with different substituents.

    Pyrazolo[3,4-d]pyrimidinones: A class of compounds with similar core structures but varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H18ClFN6O2S2

Molecular Weight

565.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C26H18ClFN6O2S2/c27-16-5-9-18(10-6-16)33-24-19(13-29-33)25(36)31-26(30-24)38-14-23(35)34-21(15-3-7-17(28)8-4-15)12-20(32-34)22-2-1-11-37-22/h1-11,13,21H,12,14H2,(H,30,31,36)

InChI Key

FBAUQPLOXQNMBE-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3)C6=CC=C(C=C6)F

Origin of Product

United States

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